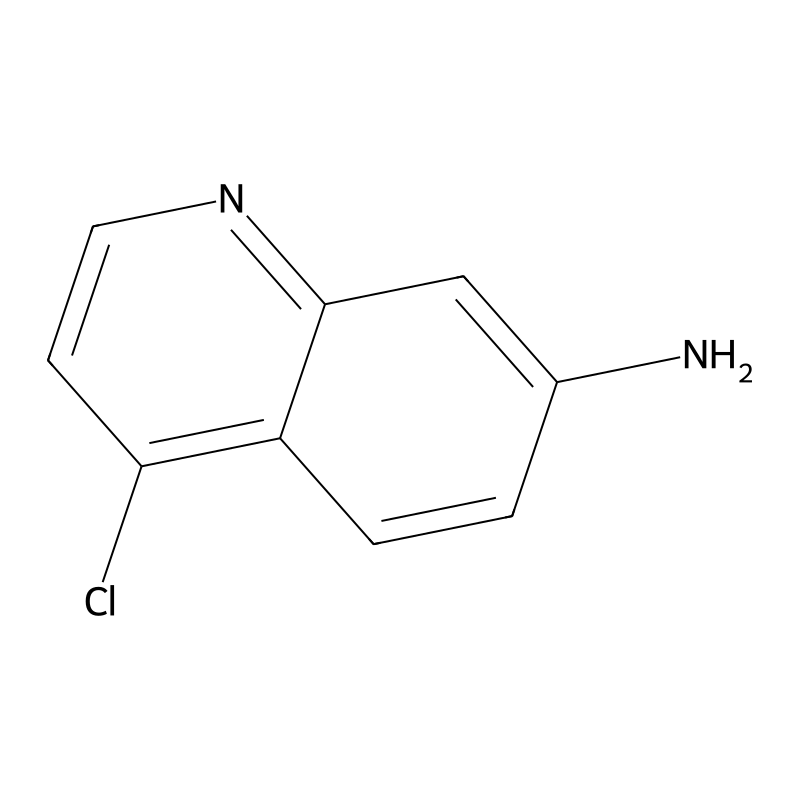

4-Chloroquinolin-7-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimalarial Activity

Scientific Field: Medicinal chemistry and pharmacology.

Summary: Researchers have synthesized new 7-chloroquinoline derivatives using ultrasound irradiation. These compounds exhibit moderate antimalarial activity, with IC values below 100 µM.

Methods: The synthesis involved click chemistry and ultrasound irradiation.

Results: The compounds showed activity against malaria parasites.

4-Chloroquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol. It features a quinoline ring structure, which is characterized by a fused bicyclic system containing a benzene ring and a pyridine ring. The compound is notable for its chlorine substituent at the fourth position and an amino group at the seventh position of the quinoline framework. This structural configuration contributes to its potential biological activity, particularly in medicinal chemistry.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new derivatives. For example, reactions with amines or alcohols can yield substituted quinolines.

- Aromatic Electrophilic Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the quinoline ring.

- Formation of Metal Complexes: The amino group can coordinate with metal ions, forming complexes that may exhibit enhanced biological activity .

4-Chloroquinolin-7-amine and its derivatives have been studied for their biological activities, particularly as potential antimalarial agents. The compound's structure is similar to that of known antimalarial drugs, allowing it to interact with biological targets such as:

- Plasmodium falciparum: Studies have shown that compounds related to 4-chloroquinolin-7-amine exhibit inhibitory activity against this malaria-causing parasite through mechanisms involving hemozoin formation inhibition and interaction with the parasite's metabolic pathways .

- Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity against various bacterial strains, although they may lack antifungal efficacy .

The synthesis of 4-chloroquinolin-7-amine typically involves multi-step procedures:

- Starting Material: The synthesis often begins with 4,7-dichloroquinoline as a precursor.

- Amination Reaction: The dichloro compound is treated with an appropriate amine under reflux conditions to facilitate nucleophilic substitution at the 7-position, resulting in the formation of 4-chloroquinolin-7-amine.

- Purification: The product is usually purified through recrystallization from suitable solvents like ethanol or methanol .

4-Chloroquinolin-7-amine has several applications in medicinal chemistry and pharmacology:

- Antimalarial Drug Development: Its structural similarity to existing antimalarial agents makes it a candidate for further development in combating malaria.

- Antimicrobial Research: The compound's potential antimicrobial properties warrant exploration for use in treating bacterial infections.

- Chemical Probes: As a versatile building block, it can be used in the synthesis of more complex molecules for research purposes.

Research has indicated that 4-chloroquinolin-7-amine interacts with various biological targets:

- Metal Coordination: The ability of the amino group to coordinate with metal ions has been studied, revealing potential pathways for enhancing antimalarial activity through metal complexes .

- Molecular Docking Studies: Computational studies have provided insights into how this compound binds to target proteins, supporting its role as a lead compound for drug design .

Several compounds share structural similarities with 4-chloroquinolin-7-amine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Aminoquinoline | Amino group at position 4 | Antimalarial properties |

| 7-Chloroquinoline | Chlorine at position 7 | Antimicrobial activity |

| 3-Chloroquinolin | Chlorine at position 3 | Antiparasitic effects |

| 5-Chloroquinoline | Chlorine at position 5 | Anticancer properties |

| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial and anticancer activities |

The unique positioning of the chlorine and amino groups in 4-chloroquinolin-7-amine distinguishes it from other quinoline derivatives, potentially enhancing its interaction with biological targets and influencing its pharmacological profile.

IUPAC Naming Conventions

The systematic IUPAC name for this compound is 4-chloroquinolin-7-amine, derived from the quinoline backbone numbered such that the nitrogen atom occupies position 1. The chlorine substituent is located at position 4, while the amino group (-NH$$_2$$) is at position 7.

Alternative Nomenclature

Common alternative names include 7-amino-4-chloroquinoline and (7-chloro-4-quinolyl)amine. Notably, 7-chloro-4-aminoquinoline refers to a distinct positional isomer (chlorine at position 7, amino at position 4), which is a separate compound with different physicochemical properties.

CAS Registry and Identification Systems

Two CAS Registry Numbers are associated with this compound:

- 451447-23-7: Correct for 4-chloroquinolin-7-amine.

- 1198-40-9: Corresponds to the isomer 7-chloro-4-aminoquinoline.

Additional identifiers include PubChem CID 70700499, DSSTox ID DTXSID20743321, and ChEMBL ID CHEMBL44789.

Molecular Structure

Structural Formula and Representation

The compound features a bicyclic quinoline core (C$$9$$H$$7$$ClN$$_2$$) with a chlorine atom at position 4 and an amino group at position 7 (Figure 1). The planar aromatic system allows for π-π stacking interactions, while the electron-withdrawing chlorine and electron-donating amino group influence electronic distribution.

Structural Formula:

$$ \text{C}9\text{H}7\text{ClN}_2 $$

SMILES:C1=CC2=C(C=CN=C2C=C1N)Cl

Stereochemical Properties

No chiral centers exist in the molecule, rendering it achiral. The rigid quinoline framework restricts conformational flexibility, with substituents locked in coplanar orientations.

Conformational Analysis

Density functional theory (DFT) studies suggest minimal energy barriers for rotation about the C-Cl and C-NH$$_2$$ bonds due to conjugation with the aromatic system. The amino group adopts a nearly perpendicular orientation relative to the quinoline plane to minimize steric hindrance.

Physicochemical Properties

Molecular Weight and Elemental Composition

Molecular Weight: 178.62 g/mol.

Elemental Composition:

- Carbon: 60.53%

- Hydrogen: 3.95%

- Chlorine: 19.85%

- Nitrogen: 15.67%

Spectroscopic Characteristics

Key spectroscopic data are summarized below:

Solubility Parameters

The compound exhibits limited water solubility (<1 mg/mL) but is soluble in polar organic solvents (e.g., DMSO, ethanol).

| Solvent | Solubility |

|---|---|

| Water | <1 mg/mL |

| DMSO | ~50 mg/mL |

| Ethanol | ~20 mg/mL |

Lipophilicity and Hydrophobicity Metrics

Predicted logP values indicate moderate lipophilicity:

This balance facilitates membrane permeability, making the compound suitable for biomedical applications.

Essential Pharmacophoric Elements

4-Aminoquinoline Core as a Pharmacophore

The 4-aminoquinoline core represents one of the most significant pharmacophoric scaffolds in medicinal chemistry, serving as the foundation for numerous biologically active compounds [1] [2] [3]. This bicyclic heterocyclic aromatic system, with the molecular formula C₉H₇N, possesses unique structural features that contribute to its remarkable biological versatility [4] [5].

The quinoline ring system exhibits a delocalized π-electron system containing 10 electrons, which satisfies the Hückel rule for aromaticity [6]. This aromatic character provides exceptional stability while maintaining the ability to engage in π-π stacking interactions with biological targets [7] [8] [9]. The planar configuration of the 4-aminoquinoline core facilitates optimal binding geometry with various receptors and enzymes, enabling the molecule to adopt favorable conformations within binding sites [10] [11] [12].

The quinoline ring nitrogen serves as a critical pharmacophoric element, functioning as a weak tertiary base with pKa values typically ranging from 6 to 8.36 [13] [14] [15]. This basicity is essential for pH-dependent drug accumulation mechanisms, particularly in acidic cellular compartments such as the malarial parasite food vacuole [15]. The nitrogen atom also participates in hydrogen bonding interactions and can be protonated under physiological conditions, influencing both pharmacokinetics and pharmacodynamics [16] [12].

The C4-amino group represents an indispensable pharmacophoric element that cannot be modified without complete loss of biological activity [1] [3] [15]. This primary amino group serves multiple functions: it acts as a hydrogen bond donor and acceptor, participates in electrostatic interactions with negatively charged regions of biological targets, and provides a site for further structural elaboration through side chain attachment [10] [17] [16]. The amino group's position at C4 is critical, as substitution at other positions fails to replicate the biological activity profile [18].

Research has demonstrated that the 4-aminoquinoline core functions as a conformationally restricted polyamine analog [16] [12]. This structural relationship explains the scaffold's ability to interact with nucleic acids, particularly RNA structures, where it can mimic the binding patterns of natural polyamines like spermidine [12]. The restricted conformation provides enhanced selectivity compared to flexible polyamine chains while maintaining essential binding interactions.

Role of 7-Chloro Substitution

The 7-chloro substitution in 4-chloroquinolin-7-amine plays a pivotal role in determining biological activity through multiple complementary mechanisms [13] [14] [15] [18]. This halogen substitution represents one of the most critical structural modifications that can enhance potency by 10 to 100-fold compared to unsubstituted analogs [18].

The primary mechanism underlying the 7-chloro effect involves electronic modulation of the quinoline ring system [13] [14]. The chlorine atom, being an electron-withdrawing group through its inductive effect, significantly lowers the pKa of both the quinoline ring nitrogen and any tertiary amino nitrogen present in attached side chains [13] [15]. Specifically, electron-withdrawing groups at the 7-position reduce the quinoline nitrogen pKa from 8.36 in amino derivatives to 6.28 in nitro derivatives, while tertiary amino nitrogen pKa values decrease from 10.02 to 7.65 in trifluoromethyl derivatives [13] [14].

This pKa modulation creates an optimal balance for biological activity. While maintaining sufficient basicity for drug accumulation in acidic compartments, the 7-chloro substitution prevents excessive basicity that could lead to poor cellular penetration or unfavorable distribution [13] [15]. The resulting pH trapping efficiency ranges from 7% to 97% relative to chloroquine, depending on the specific substituent [13].

The 7-chloro group is essential for β-hematin inhibitory activity, a critical mechanism in antimalarial action [15]. Structure-function studies have demonstrated that β-hematin inhibition requires the presence of a 7-chloro group in the 4-aminoquinoline ring, and this requirement is independent of side chain modifications [15]. The chloro substitution enables the quinoline scaffold to effectively complex with ferriprotoporphyrin IX (Fe(III)PPIX) and prevent its conversion to β-hematin (hemozoin), thereby disrupting the parasite's heme detoxification pathway [15].

Beyond antimalarial activity, the 7-chloro substitution significantly enhances other biological activities. In anticancer applications, 7-chloroquinoline derivatives demonstrate superior cytotoxic activity compared to non-chlorinated analogs [19] [20]. For botulinum neurotoxin serotype A light chain (BoNT/A LC) inhibition, the 7-chloro group contributes to improved enzyme binding and enhanced inhibitory potency [10] [21].

The electronic effects of the 7-chloro substitution extend beyond simple inductive withdrawal. The chlorine atom participates in π-bonding interactions through its lone pairs, creating a complex electronic environment that optimizes binding interactions with biological targets [15]. This dual electronic character (σ-withdrawing and π-donating) provides fine-tuning of the quinoline's electronic properties.

Comparative studies with other halogen substitutions reveal the optimal nature of chlorine at the 7-position. While bromine and iodine substitutions maintain activity, fluorine substitution often results in reduced potency, particularly against resistant strains [22]. The trifluoromethyl group, despite being strongly electron-withdrawing, shows decreased activity against chloroquine-resistant Plasmodium falciparum compared to chloro derivatives [22].

Structure-Activity Relationship Studies

Electronic Effects of Structural Modifications

Electronic effects represent fundamental determinants of biological activity in 4-aminoquinoline derivatives, with substituent-induced changes in electron density distribution directly influencing molecular recognition and binding affinity [13] [14] [22]. The relationship between electronic properties and biological activity has been extensively studied through Hammett analysis and quantum chemical calculations [13] [15].

Electron-withdrawing groups at the 7-position consistently enhance biological activity across multiple therapeutic applications [13] [14] [22] [18]. The mechanism involves optimal modulation of pKa values for both the quinoline ring nitrogen and side chain amino groups [13]. Chlorine, bromine, fluorine, trifluoromethyl, and nitro substituents all demonstrate this effect, with chlorine providing the optimal balance of electronic withdrawal and steric compatibility [13] [22].

The Hammett constant analysis reveals a direct correlation between the electron-withdrawing capacity of 7-position substituents and β-hematin inhibitory activity [13]. This relationship indicates that electronic effects are not merely modulatory but represent a primary determinant of antimalarial mechanism. The optimal electron withdrawal creates quinoline derivatives with hematin association constants that balance binding affinity with appropriate dissociation kinetics [13].

Conversely, electron-donating groups at the 7-position, such as amino, methoxy, or methyl substituents, significantly reduce biological activity [13] [14]. These substituents increase the basicity of the quinoline system beyond optimal levels, resulting in poor pH trapping efficiency and inadequate accumulation in target compartments [13]. The excessive basicity also disrupts the delicate electronic balance required for effective target binding.

Position-specific electronic effects demonstrate remarkable selectivity in structure-activity relationships. Substitution at the 3-position consistently reduces antimalarial activity regardless of the electronic nature of the substituent [18]. This effect appears to result from steric interference with receptor binding rather than electronic perturbation, highlighting the importance of the 3-position for optimal molecular recognition.

The 8-position shows extreme sensitivity to electronic modifications, with methyl substitution resulting in complete loss of antimalarial activity [18]. This dramatic effect suggests that the 8-position is located in a critical region for target interaction, where even minor electronic or steric changes completely abolish binding affinity.

Electronic effects extend beyond simple inductive and resonance contributions to include polarization and charge transfer phenomena. Quantum chemical studies of 4-aminoquinoline derivatives reveal that HOMO and LUMO energy levels correlate with biological activity [23] [24]. The HOMO energy influences the electron-donating capacity of the quinoline system, while LUMO energy affects electron-accepting ability during binding interactions.

Dipole moment calculations provide additional insights into electronic effects on biological activity [23] [24]. Compounds with optimal dipole moments demonstrate enhanced binding affinity, suggesting that the overall molecular polarity must be balanced for effective target recognition. Excessive polarity impedes membrane penetration, while insufficient polarity reduces binding affinity.

The electronic effects of 7-chloro substitution specifically influence multiple binding mechanisms simultaneously. In antimalarial applications, the electronic modulation enhances both hematin binding and hemozoin inhibition [15]. For anticancer activity, the electronic effects improve DNA binding affinity and intercalation efficiency [19] [20]. In enzyme inhibition applications, the electronic modifications optimize active site complementarity [10] [21].

Steric Influences on Biological Activity

Steric factors play a crucial role in determining the biological activity of 4-aminoquinoline derivatives, often overriding favorable electronic effects when unfavorable spatial arrangements occur [10] [18]. The three-dimensional structure of target binding sites imposes strict geometric constraints that must be satisfied for optimal biological activity.

Side chain length represents a critical steric parameter, with systematic studies revealing optimal spacing requirements for different biological targets [10]. For botulinum neurotoxin serotype A light chain inhibition, compounds with methylene tethers of n=2 (providing three methylene groups between the 4-amino group and the linker cationic amine) consistently demonstrate superior activity compared to n=1 analogs [10]. This pattern indicates specific geometric requirements for optimal pharmacophore alignment within the enzyme active site.

The tolerance for bulky substituents varies dramatically with position and target application [10]. At the 7-position, tert-butyl substitution significantly reduces activity despite favorable electronic properties, indicating that steric bulk outweighs electronic benefits in this region [10]. The binding sites appear to have limited accommodation for large substituents at this position, creating unfavorable van der Waals contacts that reduce binding affinity.

C3 position modifications universally result in significant activity loss, suggesting severe steric interference with receptor binding [18]. The 3-position appears to be located in a sterically restrictive region of target binding sites, where any substitution disrupts the optimal binding geometry. This steric sensitivity makes the 3-position unsuitable for structural modification in drug design efforts.

The complete loss of activity observed with 8-methyl substitution represents an extreme example of steric interference [18]. Even the relatively small methyl group creates sufficient steric hindrance to completely abolish biological activity, indicating that the 8-position is located in an exceptionally constrained region of target binding sites. This finding suggests that the 8-position may be involved in critical intermolecular contacts that cannot tolerate any steric interference.

Conformational restriction through structural modifications can enhance biological activity by preorganizing the molecule in its active conformation [16] [12]. 4-Aminoquinolines function as conformationally restricted polyamine analogs, with the rigid quinoline core reducing conformational entropy while maintaining essential binding interactions [12]. This restriction can improve binding affinity through reduced entropy penalties upon target binding.

Bridge length optimization in bis-quinoline derivatives demonstrates the importance of optimal spacing between pharmacophoric elements [10] [21]. The linker must provide sufficient flexibility for optimal positioning of both quinoline units while maintaining appropriate geometric constraints. Excessive flexibility reduces binding affinity through entropy penalties, while insufficient flexibility prevents optimal pharmacophore alignment.

Aromatic ring substitutions show position-dependent steric tolerance [10]. The 4-bromophenyl substituent in optimized derivatives provides enhanced activity, indicating that the binding site can accommodate moderate steric bulk in this region. However, larger substituents or substitutions at different positions on the aromatic ring may exceed steric tolerance limits.

The relationship between steric effects and binding kinetics reveals additional complexity in structure-activity relationships. Steric bulk can influence both association and dissociation rates, with optimal substituents providing balanced kinetics for maximal biological effect [10]. Excessive steric hindrance may prevent target binding entirely, while insufficient steric interactions may result in rapid dissociation and reduced biological duration.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical frameworks for understanding and predicting the biological activity of 4-aminoquinoline derivatives [25] [26] [23]. These models have proven essential for rational drug design and optimization of lead compounds across multiple therapeutic applications.

The CORAL analysis of 112 4-aminoquinoline compounds represents one of the most comprehensive QSAR studies in this field [25]. This study achieved strong statistical performance with R² > 0.85 for training sets and r² > 0.78 for validation sets across six random data splits. The optimal SMILES-based descriptors identified topological distance relationships as critical determinants of antimalarial activity, particularly the presence and absence of nitrogen and oxygen atoms at specific topological distances.

A three-parameter multilinear regression model developed from this dataset achieved Q² = 0.83, R² = 0.84, and F = 190.39, demonstrating excellent predictive capability [25]. The model revealed that antimalarial activity shows strong correlation with the presence or absence of nitrogen and oxygen atoms at topological distance six from key structural features. This finding provides mechanistic insights into the molecular recognition processes underlying biological activity.

Advanced QSAR analysis of 44 4-amidinoquinoline and 10-amidinobenzonaphthyridine derivatives achieved exceptional statistical quality with internal R² = 0.9459 and external R² = 0.7015 [26]. The model identified ATSC5i, GATS8p, minHBint3, minHBint5, MLFER_A, and topoShape descriptors as critical determinants of antiplasmodial activity. These descriptors encode information about atomic connectivity, geometric properties, and hydrogen bonding capacity.

The study revealed that morpholinyl substituents and amide linkers play crucial roles in inhibiting Plasmodium falciparum lactate dehydrogenase (pfLDH) [26]. Molecular docking analysis complemented the QSAR findings by identifying specific binding interactions between quinoline derivatives and the enzyme active site. The combination of QSAR and docking approaches provides comprehensive understanding of structure-activity relationships.

Three-dimensional QSAR models incorporating conformational analysis have provided additional insights into the spatial requirements for biological activity [23] [24]. These models utilize 673 three-dimensional molecular descriptors encoding structural geometry and molecular surface properties. The analysis revealed that stereochemical factors significantly influence activity, particularly for compounds containing stereogenic carbon atoms.

Electronic descriptors including ELUMO, EHOMO, and dipole moment correlate significantly with antimalarial activity [23] [24]. HOMO energy levels influence the electron-donating capacity during target binding, while LUMO energies affect electron-accepting ability. The dipole moment reflects overall molecular polarity, which influences both membrane penetration and target binding affinity.

Hammett constant analysis provides mechanistic insights into electronic effects on biological activity [13]. The quantitative relationship between electron-withdrawing capacity and β-hematin inhibitory activity demonstrates that electronic effects represent primary determinants of antimalarial mechanism rather than secondary modulatory factors. This relationship enables prediction of activity based on substituent electronic properties.

Multiple descriptor QSAR models incorporating steric (MR), hydrophobic (logP), and electronic (dipole moment) factors have demonstrated significant predictive capability for 7-chloro-4-aminoquinoline derivatives [27]. These models enable quantitative assessment of relationships between molecular descriptors and antimalarial activity, providing guidance for rational drug design efforts.

The integration of QSAR models with molecular docking studies provides comprehensive structure-activity understanding [26] [28]. QSAR models identify key molecular descriptors, while docking studies reveal specific binding interactions and geometric requirements. This combined approach enables both prediction of activity and understanding of underlying molecular mechanisms.

QSAR-guided design has successfully identified novel 4-aminoquinoline derivatives with enhanced activity profiles [23] [24] [26]. The predictive models enable virtual screening of compound libraries and optimization of lead structures before synthesis. This approach significantly reduces the time and resources required for drug discovery while improving the probability of identifying active compounds.

The statistical validation of QSAR models through cross-validation, external validation, and Y-randomization tests ensures reliability of predictions [26] [25]. Models achieving Q²cv > 0.5 and external R² > 0.6 are considered predictive and suitable for drug design applications. The most successful models in 4-aminoquinoline research consistently exceed these statistical thresholds.